tert-Butyl N-[(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]carbamate
Overview
Description
“tert-Butyl N-[(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]carbamate” is a chemical compound with potential applications in various fields of research and industry. It has a molecular formula of C15H20N4O2S and a molecular weight of 320.4 g/mol .
Molecular Structure Analysis
The InChI code for this compound isInChI=1/C15H20N4O2S/c1-15(2,3)21-14(20)16-9-12-17-18-13(22)19(12)10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3
. This indicates the presence of a tert-butyl group, a benzyl group, a mercapto group, and a 1,2,4-triazol-3-yl group in the molecule.
Scientific Research Applications
Chemical Structure and Properties
The research on carbamate derivatives, including compounds structurally similar to tert-butyl N-[(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]carbamate, focuses on their chemical properties and potential applications. For instance, studies have highlighted the significance of hydrogen bonds in the crystal packing of carbamate derivatives, emphasizing their potential in designing materials with specific structural properties (Das et al., 2016). Moreover, the ability of certain carbamate derivatives to undergo metalation between nitrogen and silicon suggests their utility in synthetic chemistry for preparing α-functionalized α-amino silanes (Sieburth et al., 1996).
Applications in Organic Synthesis
The versatility of tert-butyl carbamate derivatives extends to organic synthesis, where they serve as intermediates in various reactions. Their reactivity allows for the chemoselective transformation of amino protecting groups, offering a novel approach to the synthesis of N-ester type compounds with high yield (Sakaitani & Ohfune, 1990). Furthermore, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as a new class of N-(Boc) nitrone equivalents, showcasing their potential as building blocks in organic synthesis (Guinchard et al., 2005).
Sensory Materials and Detection
The modification of carbazole derivatives with tert-butyl groups, such as in the synthesis of benzothizole modified tert-butyl carbazole derivatives, highlights their application in creating organogels capable of detecting volatile acid vapors. This application demonstrates the potential of tert-butyl carbamate derivatives in developing chemosensors and fluorescent sensory materials (Sun et al., 2015).
Properties
IUPAC Name |
tert-butyl N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-15(2,3)21-14(20)16-9-12-17-18-13(22)19(12)10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,20)(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIJUHNTCBCBEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NNC(=S)N1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370742 | |
Record name | tert-Butyl [(4-benzyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-43-3 | |
Record name | 1,1-Dimethylethyl N-[[4,5-dihydro-4-(phenylmethyl)-5-thioxo-1H-1,2,4-triazol-3-yl]methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306935-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [(4-benzyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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